molecular formula C12H6F3NO B11872516 1-Cyano-8-(trifluoromethoxy)naphthalene

1-Cyano-8-(trifluoromethoxy)naphthalene

Cat. No.: B11872516
M. Wt: 237.18 g/mol
InChI Key: BCGZOHBGLWPBHG-UHFFFAOYSA-N
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Description

1-Cyano-8-(trifluoromethoxy)naphthalene is an organic compound characterized by the presence of a cyano group (-CN) and a trifluoromethoxy group (-OCF3) attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyano-8-(trifluoromethoxy)naphthalene typically involves the introduction of the cyano and trifluoromethoxy groups onto the naphthalene ring. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable naphthalene derivative is reacted with a trifluoromethoxy source and a cyanide source under specific conditions. For example, the reaction of 1-bromo-8-(trifluoromethoxy)naphthalene with sodium cyanide in the presence of a palladium catalyst can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Cyano-8-(trifluoromethoxy)naphthalene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction of the cyano group can yield primary amines.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can facilitate the reduction.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Naphthoquinones.

    Reduction: Primary amines.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

1-Cyano-8-(trifluoromethoxy)naphthalene has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-Cyano-8-(trifluoromethoxy)naphthalene exerts its effects depends on its specific application. For example, in biological systems, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

    1-Cyanonaphthalene: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.

    8-Trifluoromethoxynaphthalene:

Uniqueness: 1-Cyano-8-(trifluoromethoxy)naphthalene is unique due to the presence of both the cyano and trifluoromethoxy groups, which impart distinct electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H6F3NO

Molecular Weight

237.18 g/mol

IUPAC Name

8-(trifluoromethoxy)naphthalene-1-carbonitrile

InChI

InChI=1S/C12H6F3NO/c13-12(14,15)17-10-6-2-4-8-3-1-5-9(7-16)11(8)10/h1-6H

InChI Key

BCGZOHBGLWPBHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C#N)C(=CC=C2)OC(F)(F)F

Origin of Product

United States

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